KALIOTOXIN-1 RECOMBINANT EXPRESSED IN
Description
Overview of Peptide Toxins from Androctonus mauretanicus mauretanicus Venom
The venom of the North African scorpion, Androctonus mauretanicus mauretanicus, is a rich source of potent neurotoxins that act on ion channels. wikipedia.orgnih.gov Among the various components isolated from this venom are several peptide toxins, which are small proteins that can interfere with the normal function of nerve and muscle cells. nih.gov Notable toxins identified from this species include Kaliotoxin-1 (KTX-1) and Amm VIII, both of which have been subjects of scientific investigation. nih.govnih.gov These peptides are characterized by their high affinity and selectivity for specific types of ion channels.
| Toxin Name | Source Organism | Key Characteristics |
| Kaliotoxin-1 (KTX-1) | Androctonus mauretanicus mauretanicus | A 38-amino acid peptide that blocks potassium channels. wikipedia.orgnih.gov |
| Amm VIII | Androctonus mauretanicus mauretanicus | An α-toxin that affects neuronal sodium channels (Nav 1.2) more potently than skeletal muscle sodium channels (Nav 1.4). nih.gov |
The Role of Scorpion Toxins as Molecular Probes for Ion Channels
Ion channels are crucial proteins that control the flow of ions across cell membranes, a process fundamental to nerve impulses, muscle contraction, and many other physiological functions. nih.govmdpi.com Scorpion toxins have become invaluable tools in the field of ion channel research due to their remarkable ability to bind to specific ion channels with high precision and strength. mdpi.comnih.gov This specificity allows researchers to isolate and study the function of different types of channels, such as those permeable to sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), or chloride (Cl⁻) ions. nih.govmdpi.com For instance, toxins like Charybdotoxin (B568394) were instrumental in the initial identification and pharmacological characterization of a specific type of calcium-activated potassium channel known as KCa1.1. mdpi.com By using these toxins as molecular probes, scientists can unravel the complex roles that various ion channels play in health and disease. mdpi.com
Historical Context of Kaliotoxin-1 Discovery and Initial Characterization
Kaliotoxin-1 was first isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus. nih.govsmartox-biotech.com In initial studies published in 1992, it was identified as a peptide inhibitor of the high-conductance calcium-activated potassium channels (KCa), also known as BK channels, in neurons. nih.gov The peptide was named "kaliotoxin" (KTX) and was described as a single polypeptide chain with a molecular weight of 4 kDa. nih.gov
Its complete amino acid sequence was determined, revealing similarities to other known scorpion toxins that inhibit potassium channels, such as charybdotoxin (44% homology) and iberiotoxin (B31492) (44% homology). wikipedia.orgnih.gov Subsequent research in 1993 revealed that the initial sequencing had missed a C-terminal lysine (B10760008) residue, and the correct length of the peptide is 38 amino acids. nih.gov Further characterization demonstrated that in addition to its effect on KCa channels, KTX is a potent blocker of certain voltage-gated potassium (Kv) channels, specifically Kv1.1, Kv1.2, and Kv1.3. nih.govsmartox-biotech.comtocris.com
| Property | Initial Finding (1992) | Subsequent Finding (1993) |
| Primary Target | High conductance Ca²⁺-activated K⁺ channels (KCa/BK). nih.gov | Also interacts with voltage-gated K⁺ channels. nih.gov |
| Amino Acid Length | 37 residues. nih.gov | 38 residues (C-terminal lysine was added). nih.gov |
| Binding Affinity (KCa) | Kd of 20 nM. nih.gov | Kd of 2-8 nM. nih.gov |
Rationale for Recombinant Expression of Peptide Toxins for Academic Research
Obtaining peptide toxins directly from scorpion venom is often impractical for large-scale research due to the small quantities available and the complexity of the purification process. nih.gov Recombinant expression—the production of proteins from engineered genes in host organisms like bacteria or yeast—offers a powerful solution. nih.govspringernature.com
This biotechnological approach provides several key advantages for academic research. Firstly, it allows for the production of large, consistent quantities of a specific toxin, facilitating extensive structural and functional studies. researchgate.net Secondly, using host systems like Escherichia coli is a cost-effective method for generating these complex molecules. huji.ac.il A significant benefit is the ability to introduce isotopic labels into the peptide's structure, which is essential for advanced analytical techniques like Nuclear Magnetic Resonance (NMR) to determine the toxin's three-dimensional shape. huji.ac.il
Furthermore, recombinant DNA technology enables scientists to create modified versions of the toxin by altering its amino acid sequence. nih.gov This site-directed mutagenesis is crucial for investigating which parts of the peptide are responsible for its interaction with ion channels, thereby elucidating structure-function relationships. springernature.com For disulfide-rich peptides like kaliotoxin, specialized expression strategies, such as targeting the protein to the periplasmic space of E. coli, have been developed to ensure the correct formation of disulfide bonds, which are critical for the toxin's biological activity. springernature.comhuji.ac.il
Properties
CAS No. |
150769-72-5 |
|---|---|
Molecular Formula |
C165H271N53O48S8 |
Synonyms |
KALIOTOXIN-1 RECOMBINANT EXPRESSED IN |
Origin of Product |
United States |
Molecular Biology and Recombinant Expression Strategies for Kaliotoxin 1
Gene Cloning and Sequence Analysis of Kaliotoxin-1
The production of recombinant Kaliotoxin-1 begins with obtaining the genetic blueprint of the toxin. This involves identifying the native gene sequence and designing a synthetic version optimized for expression in a heterologous system.
The initial characterization of Kaliotoxin-1 involved purifying the peptide directly from scorpion venom and determining its amino acid sequence. smartox-biotech.com The native toxin was first described as a 37-residue peptide, but a subsequent re-examination of the sequence revealed the presence of an additional lysine (B10760008) residue at the C-terminus, establishing the mature peptide as having 38 amino acids. sigmaaldrich.comnih.gov This amino acid sequence provides the basis for designing the corresponding gene for cloning and recombinant expression. The sequence is highly homologous to other scorpion toxins that block potassium channels, such as Charybdotoxin (B568394) and Iberiotoxin (B31492). smartox-biotech.com
The amino acid sequence for the 38-residue Kaliotoxin-1 is as follows: Gly-Val-Glu-Ile-Asn-Val-Lys-Cys-Ser-Gly-Ser-Pro-Gln-Cys-Leu-Lys-Pro-Cys-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys-Met-Asn-Arg-Lys-Cys-His-Cys-Thr-Pro-Lys. smartox-biotech.com
This primary structure is stabilized by three crucial disulfide bonds (Cys8-Cys28, Cys14-Cys33, Cys18-Cys35), which are essential for its three-dimensional structure and biological activity. sigmaaldrich.comsmartox-biotech.com
Once the amino acid sequence is known, a synthetic gene is designed for expression in a host organism. This process involves reverse translation of the amino acid sequence into a DNA sequence. To enhance expression levels, the synthetic gene is typically subjected to codon optimization, where the codons are selected to match the preferred codon usage of the chosen expression host, such as Escherichia coli. mdpi.com
A notable strategy in construct design involves using the Kaliotoxin-1 structural scaffold to create libraries of toxin variants. By aligning the sequences of multiple related scorpion toxins, conserved domains can be identified. nih.govresearchgate.net Synthetic gene libraries can then be created by varying the amino acid sequences within specific domains while maintaining the core scaffold. These libraries, often expressed on the surface of bacteriophages (phage display), allow for the selection of novel toxins with enhanced specificity or affinity for particular ion channel subtypes. nih.govresearchgate.net
| Feature | Description | Purpose in Recombinant Production |
| Codon Optimization | Modifying the synthetic gene sequence to use codons most frequently used by the expression host (e.g., E. coli). | Enhances translational efficiency and increases protein yield. mdpi.com |
| Fusion Tags (e.g., His-tag, KSI) | A gene encoding a partner protein or peptide is fused in-frame with the Kaliotoxin-1 gene. | Increases stability, prevents degradation of the small peptide, and provides an affinity handle for purification. mdpi.comresearchgate.net |
| Tandem Repeats | The coding sequence for Kaliotoxin-1 is repeated multiple times, separated by specific cleavage sites (e.g., Met for CNBr cleavage). | Increases the expression yield of the small target peptide relative to the total protein produced. mdpi.com |
| Scaffold-Based Library Design | Using the conserved structural framework of Kaliotoxin-1 to generate thousands of sequence variants. | Allows for the discovery and engineering of new peptide ligands with novel specificities for ion channel targets. nih.govresearchgate.net |
Heterologous Expression Systems for Recombinant Kaliotoxin-1
The choice of an expression system is critical for the successful production of a functional recombinant protein. While various systems exist, including yeast, insect, and mammalian cells, bacterial systems are frequently employed for scorpion toxins due to their cost-effectiveness and rapid growth. nih.gov
Escherichia coli is the most common bacterial host for recombinant protein production. nih.govnih.gov It offers well-established genetic tools, fast cultivation times, and the potential for high-yield protein expression, often constituting a significant percentage of the total cellular protein. nih.govnih.gov Recombinant Kaliotoxin-1 has been successfully expressed in E. coli. sigmaaldrich.comabcam.com However, producing a correctly folded, disulfide-bonded peptide like Kaliotoxin-1 in E. coli presents specific challenges that must be addressed through specialized strategies. nih.gov
A major obstacle in expressing Kaliotoxin-1 in E. coli is the formation of its three essential disulfide bonds. The cytoplasm of standard E. coli strains is a highly reducing environment, maintained by the thioredoxin (Trx) and glutaredoxin (Grx) pathways, which actively prevents the formation of stable disulfide bonds. researchgate.netnih.gov This often leads to the production of misfolded and insoluble protein aggregates known as inclusion bodies. nih.gov
To overcome this limitation, specialized E. coli strains have been engineered to facilitate cytoplasmic disulfide bond formation. These strains typically feature mutations in the thioredoxin reductase (trxB) and glutathione reductase (gor) genes. nih.govembopress.org This genetic modification disrupts the primary reducing pathways, creating a more oxidizing cytoplasm that allows disulfide bonds to form. Commercially available strains like SHuffle® and Origami™ are examples of such engineered hosts. researchgate.netnih.gov These strains also often co-express periplasmic chaperones and disulfide isomerases, such as DsbC, in the cytoplasm to help correct any mis-paired disulfide bonds and promote proper folding. researchgate.netresearchgate.net
| E. coli Strain Type | Relevant Genotype/Features | Mechanism for Disulfide Bond Formation |
| Standard Strains (e.g., BL21(DE3)) | Wild-type cytoplasm | Reducing environment; disulfide bonds do not form. Proteins often accumulate in inclusion bodies. nih.gov |
| SHuffle® / Origami™ Strains | trxB and gor mutations | The cytoplasm is more oxidizing, allowing for the formation of disulfide bonds. nih.govresearchgate.net |
| Strains with Co-expressed Catalysts | Cytoplasmic expression of disulfide isomerases (e.g., DsbC) or sulfhydryl oxidases. | Actively catalyzes the formation and isomerization of disulfide bonds in the cytoplasm. researchgate.netnih.gov |
The expression vector is the circular DNA molecule (plasmid) that carries the synthetic Kaliotoxin-1 gene into the E. coli host. The design of this vector is crucial for controlling the level and timing of protein expression. nih.gov For high-level production, vectors from the pET series are commonly used. These vectors utilize the strong T7 promoter, which is recognized by the T7 RNA polymerase. youtube.com The gene for T7 RNA polymerase is typically integrated into the genome of the host E. coli strain (e.g., BL21(DE3)) under the control of an inducible promoter, such as the lac promoter. mdpi.com This allows protein expression to be tightly controlled; it remains off during cell growth and is switched on by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG). mdpi.com
Key components of a typical expression vector for Kaliotoxin-1 include:
Promoter: A strong and inducible promoter, such as the T7 promoter, to drive high levels of transcription. nih.gov
Gene Cassette: The codon-optimized Kaliotoxin-1 gene, often fused with a tag (e.g., His-tag) for purification. mdpi.com
Ribosome Binding Site (RBS): A sequence upstream of the start codon to facilitate translation initiation.
Terminator: A sequence downstream of the gene to signal the end of transcription.
Selectable Marker: An antibiotic resistance gene (e.g., ampicillin or kanamycin resistance) to ensure that only bacteria containing the plasmid can grow on selective media. nih.gov
Origin of Replication (ori): A DNA sequence that dictates the copy number of the plasmid within the cell. researchgate.net
By combining an optimized gene construct, a suitable expression vector, and a specialized E. coli host strain, it is possible to achieve efficient, soluble expression of correctly folded and biologically active recombinant Kaliotoxin-1.
Bacterial Expression Systems (e.g., Escherichia coli)
Optimization of Expression Conditions for Yield and Folding
The production of functional Kaliotoxin-1, a peptide rich in disulfide bonds, in recombinant systems like Escherichia coli is often challenged by the formation of insoluble and misfolded protein aggregates known as inclusion bodies. To overcome this, several expression parameters are meticulously optimized to enhance the yield of soluble and correctly folded toxin.
Key strategies involve the modulation of cultivation conditions. Lowering the incubation temperature after inducing gene expression is a common practice that can slow down the rate of protein synthesis, thereby reducing the propensity for aggregation and allowing more time for proper folding. The concentration of the inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), is also critical; while higher concentrations may drive expression, they can also lead to increased misfolding. Therefore, titrating the inducer to a lower concentration can often improve the yield of soluble protein.
Furthermore, the choice of E. coli host strain plays a significant role. Strains engineered to have a more oxidizing cytoplasmic environment, such as Origami™ and SHuffle®, can promote the formation of disulfide bonds in the cytoplasm. Additionally, co-expression of molecular chaperones, which assist in the proper folding of other proteins, can significantly improve the solubility of recombinant Kaliotoxin-1.
Another effective strategy is the use of fusion tags. Attaching a highly soluble protein partner to Kaliotoxin-1 can enhance its solubility and in some cases, facilitate purification.
**Table 1: Key Parameters for Optimizing Recombinant Kaliotoxin-1 Expression in *E. coli***
| Parameter | Strategy | Rationale |
|---|---|---|
| Temperature | Lowering post-induction temperature (e.g., 15-25°C) | Reduces protein synthesis rate, minimizing aggregation and allowing for proper folding. |
| Inducer Concentration | Using lower concentrations of IPTG | Prevents overwhelming the cellular folding machinery, which can lead to inclusion body formation. |
| Host Strain | Utilizing strains like Origami™ or SHuffle® | Promotes disulfide bond formation in the cytoplasm. |
| Chaperone Co-expression | Co-expressing chaperones like DnaK/DnaJ or GroEL/GroES | Assists in the correct folding of the recombinant peptide, preventing misfolding and aggregation. |
| Fusion Tags | Employing solubility-enhancing tags (e.g., MBP, GST) | Increases the overall solubility of the fusion protein. |
Other Prokaryotic and Eukaryotic Expression Platforms (e.g., Yeast, Insect, Mammalian Cell Systems for Related Toxins/Peptides)
While E. coli is a common host for recombinant protein production due to its rapid growth and cost-effectiveness, other expression systems are often employed for complex, disulfide-rich peptides like scorpion toxins to ensure proper folding and post-translational modifications. dtu.dk
Yeast systems , such as Pichia pastoris, offer advantages like the ability to perform some post-translational modifications and secrete the expressed protein into the culture medium, which simplifies purification. nih.gov Yeast are capable of forming disulfide bonds, making them a suitable alternative for producing functional Kaliotoxin-1. nih.gov
Insect cell systems , typically utilizing the baculovirus expression vector system (BEVS), are another powerful platform for expressing complex eukaryotic proteins. dtu.dkmdpi.com These systems can produce proteins with proper disulfide bond formation and other post-translational modifications that are more similar to those in native scorpion toxins. dtu.dkmdpi.com
Mammalian cell systems , such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, provide the most native-like environment for the expression of animal toxins. dtu.dk They possess the complete machinery for complex protein folding, disulfide bond formation, and a full range of post-translational modifications, which can be critical for the full biological activity of the toxin. dtu.dk However, these systems are generally more expensive and have lower yields compared to microbial systems. dtu.dk
Table 2: Comparison of Expression Platforms for Disulfide-Rich Toxins
| Expression System | Advantages | Disadvantages |
|---|---|---|
| E. coli | High yield, rapid growth, low cost | Misfolding and inclusion body formation common, lacks eukaryotic post-translational modifications |
| Yeast (P. pastoris) | Secretion of protein, some post-translational modifications, capable of disulfide bond formation | Potential for improper glycosylation, lower yields than E. coli |
| Insect Cells (BEVS) | Good for complex proteins, proper folding and disulfide bond formation | Higher cost and more complex than microbial systems |
| Mammalian Cells | Most native-like folding and post-translational modifications | Low yield, high cost, slow cell growth |
Purification Methodologies for Recombinant Kaliotoxin-1
The purification of recombinant Kaliotoxin-1 to homogeneity is a critical step to ensure its use in downstream applications. sigmaaldrich.com A multi-step chromatographic approach is typically employed to separate the target peptide from host cell proteins and other contaminants. nih.gov
Affinity Chromatography-Based Purification
Affinity chromatography is often the initial and most effective purification step, especially when Kaliotoxin-1 is expressed as a fusion protein with an affinity tag. nih.gov Common tags include the polyhistidine (His-tag), glutathione-S-transferase (GST), and maltose-binding protein (MBP). The crude cell lysate containing the tagged Kaliotoxin-1 is passed through a column with a resin that specifically binds to the tag. After washing away unbound proteins, the purified fusion protein is eluted by changing the buffer conditions, such as adding a competitor molecule or altering the pH. unc.edu
Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) separates proteins based on their net surface charge. nih.govresearchgate.net This technique is highly effective as a subsequent purification step to remove remaining impurities after affinity chromatography. nih.gov Depending on the isoelectric point (pI) of Kaliotoxin-1 and the pH of the buffer, either an anion-exchange or a cation-exchange resin is used. researchgate.netcreative-biostructure.com Proteins are loaded onto the column at a low salt concentration, and the bound proteins are then eluted by increasing the salt concentration or changing the pH of the buffer, which disrupts the electrostatic interactions between the protein and the resin. researchgate.netcreative-biostructure.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution technique that is often used as a final polishing step in the purification of peptides like Kaliotoxin-1. hplc.eunih.govharvardapparatus.com This method separates molecules based on their hydrophobicity. harvardapparatus.com The sample is loaded onto a column with a nonpolar stationary phase, and elution is achieved by a gradient of increasing organic solvent concentration. hplc.eu RP-HPLC is capable of separating peptides that differ by even a single amino acid, ensuring a very high degree of purity for the final product. nih.govharvardapparatus.com
Refolding Strategies for Disulfide-Rich Peptides
When Kaliotoxin-1 is expressed in inclusion bodies, it is in a denatured and reduced state. Therefore, a refolding step is necessary to obtain the biologically active peptide with its correct three-dimensional structure and native disulfide bonds. jabonline.in
A common strategy is dilution refolding , where the denatured protein is rapidly diluted into a large volume of refolding buffer. jabonline.inmdpi.com This buffer typically contains a redox system, such as reduced and oxidized glutathione (GSH/GSSG), which facilitates the correct formation and shuffling of disulfide bonds. researchgate.net The low protein concentration in this method helps to prevent aggregation. mdpi.com
Chromatography-based refolding methods can also be employed. For instance, the denatured protein can be bound to a chromatography resin, and the refolding is then initiated by flowing the refolding buffer over the column. This on-column refolding can minimize aggregation. A specialized technique known as oxidative refolding chromatography has been shown to be effective for scorpion toxins. jabonline.innih.gov This method utilizes a column with immobilized chaperones and disulfide isomerases to assist in the folding process. jabonline.innih.gov
The success of any refolding strategy is highly dependent on factors such as pH, temperature, the specific redox system used, and the presence of folding additives.
Table 3: Common Refolding Strategies for Disulfide-Rich Peptides
| Refolding Method | Principle | Key Considerations |
|---|---|---|
| Dilution | Rapid dilution of denatured protein into a refolding buffer to minimize aggregation. | Protein concentration, buffer composition (pH, redox agents), temperature. |
| Dialysis | Gradual removal of denaturant by dialysis against a refolding buffer. | Slower process, can still lead to aggregation. |
| On-Column Refolding | Protein is bound to a chromatography matrix and refolded by flowing buffer over the column. | Choice of resin, buffer flow rate, and composition. |
| Oxidative Refolding Chromatography | Utilizes immobilized folding assistants (chaperones, isomerases) to facilitate correct folding and disulfide bond formation. | High efficiency for complex peptides, but can be more costly. |
Characterization of Recombinant Kaliotoxin-1 Purity and Identity
The comprehensive characterization of recombinant Kaliotoxin-1 is a critical step to ensure the production of a pure and correctly identified peptide, suitable for further research and application. This process involves a suite of analytical techniques to confirm the primary structure, molecular mass, and homogeneity of the expressed protein.
Amino Acid Analysis and N-Terminal Sequencing
Amino acid analysis is a fundamental technique employed to verify the amino acid composition of recombinant Kaliotoxin-1 and to determine the peptide concentration sigmaaldrich.com. This method provides experimental confirmation that the expressed protein contains the expected ratio of amino acids, consistent with its known sequence.
N-terminal sequencing, often utilizing automated Edman degradation, serves to confirm the identity and integrity of the N-terminus of the recombinant peptide nih.govcriver.com. This is particularly important for verifying the precise starting point of the protein sequence and ensuring that no unintended modifications or truncations have occurred during the expression and purification processes nih.govbiopharmaspec.com. While mass spectrometry has become a dominant tool in protein characterization, N-terminal sequencing remains a valuable method for unequivocally identifying the N-terminal boundary of recombinant proteins nih.gov.
The expected amino acid sequence for the 37-amino acid version of Kaliotoxin-1 is: GVEINVKCSG SPQCLKPCKD AGMRFGKCMN RKCHCTP sigmaaldrich.com.
Table 1: Expected Amino Acid Composition of Kaliotoxin-1 (37-residue)
| Amino Acid | Code | Count |
| Glycine | G | 3 |
| Valine | V | 2 |
| Glutamic Acid | E | 1 |
| Isoleucine | I | 1 |
| Asparagine | N | 2 |
| Lysine | K | 4 |
| Cysteine | C | 6 |
| Serine | S | 2 |
| Proline | P | 3 |
| Glutamine | Q | 1 |
| Leucine | L | 1 |
| Aspartic Acid | D | 1 |
| Alanine | A | 1 |
| Methionine | M | 1 |
| Arginine | R | 2 |
| Phenylalanine | F | 1 |
| Histidine | H | 1 |
| Threonine | T | 1 |
| Total | 37 |
Mass Spectrometry (e.g., MALDI-TOF/MS) for Molecular Mass Determination
Mass spectrometry is a powerful analytical technique for the precise determination of the molecular mass of biomolecules creative-proteomics.com. For recombinant proteins like Kaliotoxin-1, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is a commonly used method nih.gov. This "soft" ionization technique is well-suited for analyzing large and fragile molecules like peptides, as it minimizes fragmentation creative-proteomics.com.
The molecular weight of a protein is a critical parameter for its characterization, and MALDI-TOF/MS provides high accuracy and sensitivity compared to non-mass spectrometric methods creative-proteomics.comshimadzu.com. The experimentally determined molecular mass should align with the theoretical mass calculated from the amino acid sequence. The theoretical molecular weight of the 37-amino acid version of Kaliotoxin-1 is approximately 4.03 kDa rcsb.org. Discrepancies between the observed and theoretical mass can indicate post-translational modifications, incomplete processing, or other structural variations.
Table 2: Molecular Mass Determination of Recombinant Kaliotoxin-1
| Analytical Method | Parameter | Expected Value |
| MALDI-TOF/MS | Molecular Mass | ~4030 Da |
SDS-PAGE and Chromatographic Homogeneity Assessment
To ensure the purity of recombinant Kaliotoxin-1, it is essential to assess its homogeneity. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard and widely used technique for this purpose nih.gov. In SDS-PAGE, proteins are separated based on their molecular weight. A highly purified sample of recombinant Kaliotoxin-1 should appear as a single band on an SDS-PAGE gel, indicating the absence of contaminating proteins researchgate.netnih.gov. Densitometry can be used to quantify the purity of the protein band on the gel nih.gov.
In addition to SDS-PAGE, chromatographic techniques are employed during the purification process to achieve homogeneity sigmaaldrich.com. Methods such as immobilized metal affinity chromatography (IMAC) are often used to purify recombinant proteins researchgate.net. The final purified product is expected to be a homogeneous preparation.
Table 3: Purity and Homogeneity Assessment of Recombinant Kaliotoxin-1
| Technique | Purpose | Expected Result |
| SDS-PAGE | Assess purity and molecular weight | A single protein band at the expected molecular weight |
| Chromatography (e.g., IMAC) | Purification | Isolation of a homogeneous protein sample |
Advanced Structural Characterization and Modeling of Recombinant Kaliotoxin 1
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation
Solution-state NMR provides insights into the structure and dynamics of proteins in a near-native, solvated environment. For Kaliotoxin-1, this technique has been instrumental in defining its fold and conformational properties in solution.
The initial and critical step in NMR structure determination is the assignment of resonances to specific nuclei within the protein. For recombinant Kaliotoxin-1, this was achieved using a suite of two-dimensional (2D) NMR experiments. nih.gov Backbone assignment was primarily facilitated by 2D Total Correlated Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. nih.govplos.org
A typical sample for these experiments consists of 2 mM unlabeled Kaliotoxin-1 dissolved in a mixture of 95% H₂O and 5% D₂O at a pH of 7.5, with data acquired at 298 K. nih.govplos.org The TOCSY experiment, with a mixing time of 60 ms, establishes correlations between all protons within a spin system (i.e., an amino acid residue). The NOESY experiment, using a longer mixing time of 200 ms, identifies protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue or not. nih.govplos.org
To resolve spectral overlap and confirm assignments, heteronuclear correlation experiments are employed. Two-dimensional ¹H-¹⁵N and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra, recorded on samples with natural isotopic abundance, were used to obtain the chemical shifts for the backbone ¹⁵N and the ¹³Cα and ¹³Cβ atoms, respectively. nih.govplos.org This multi-pronged approach ensures a high degree of confidence in the resonance assignments, which form the foundation for the subsequent structure calculation.
Table 1: Experimental Parameters for Solution-State NMR of Kaliotoxin-1
| Parameter | Value/Technique | Purpose | Reference |
| Spectrometer | Bruker AVANCE 600 | Data Acquisition | nih.gov |
| Sample Concentration | 2 mM | Signal-to-Noise | nih.govplos.org |
| Solvent | 95% H₂O / 5% D₂O, pH 7.5 | Mimic Physiological Conditions | nih.govplos.org |
| Temperature | 298 K | Maintain Protein Stability | nih.govplos.org |
| 2D Experiments | TOCSY (60ms mixing) | Backbone/Sidechain Assignment | nih.govplos.org |
| NOESY (200ms mixing) | Distance Restraint Collection | nih.govplos.org | |
| ¹H-¹⁵N HSQC | ¹⁵N Chemical Shift Assignment | nih.govplos.org | |
| ¹H-¹³C HSQC | ¹³Cα/¹³Cβ Chemical Shift Assignment | nih.govplos.org |
With the NMR spectra assigned, the next step is to extract structural restraints, primarily in the form of interproton distances derived from NOESY cross-peaks. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons.
For the solution structure determination of Kaliotoxin-1, a significant number of distance restraints were unambiguously identified from the NOESY spectra. nih.gov These were categorized based on the separation of the interacting residues in the primary sequence:
70 long-range restraints (between residues separated by more than 4 in the sequence)
45 medium-range restraints (between residues separated by 2 to 4)
199 sequential restraints (between adjacent residues) nih.gov
These NOE-derived distance restraints, often supplemented with torsion angle restraints predicted from backbone chemical shifts using programs like TALOS, serve as the input for structure calculation algorithms. nih.govresearchgate.net These algorithms, typically employing simulated annealing protocols, calculate an ensemble of structures that best satisfy the experimental restraints. The resulting solution structure of Kaliotoxin-1 was found to deviate by 0.6 Å from a previously determined structure (PDB ID: 2KTX). nih.gov
The calculated ensemble of structures reveals the secondary and tertiary folding of Kaliotoxin-1. The toxin adopts a well-defined fold characteristic of other scorpion toxins, such as charybdotoxin (B568394), featuring an α-helix packed against a β-sheet. nih.govrcsb.org
A notable feature of Kaliotoxin-1 is the presence of two proline residues within the sequence corresponding to the α-helical region in homologous toxins. nih.govrcsb.org This results in a shorter and distorted helix in Kaliotoxin-1, characterized by a distinct bend and the formation of a 3₁₀-helix turn at its C-terminal end. nih.govrcsb.org The tertiary structure is further defined by the packing of an extended N-terminal segment against these core secondary structure elements. nih.govrcsb.org Comparative analysis shows that the backbone of the solution structure differs from the solid-state structure by 1.3 Å, with notable deviations in the N-terminal residues, the loop connecting the first β-strand to the α-helix, and the C-terminal β-sheet region. nih.gov
Solid-State NMR Spectroscopy for Protein Structure Determination
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for determining the structure of proteins that are not amenable to X-ray crystallography or solution NMR, such as large complexes or proteins in a microcrystalline state. nih.govplos.org It provides a unique window into the structure of Kaliotoxin-1 in a non-solution environment.
A prerequisite for detailed ssNMR structural studies is the preparation of isotopically labeled protein. For Kaliotoxin-1, this was achieved through recombinant expression to produce uniformly labeled [¹³C, ¹⁵N]-KTX. nih.govplos.org This uniform labeling is essential for the multidimensional correlation experiments used to assign resonances and measure distances.
The preparation of the sample for ssNMR analysis is critical. The labeled protein is prepared as a solid, often a microcrystalline powder. huji.ac.illibretexts.org For certain experiments aimed at obtaining long-range distance information (CHHC spectra), the uniformly [¹³C, ¹⁵N]-labeled Kaliotoxin-1 sample was diluted in a 1:6 ratio with unlabeled Kaliotoxin-1. nih.govplos.org This isotopic dilution strategy minimizes magnetization transfer between labeled molecules, ensuring that observed correlations are primarily intramolecular. For other experiments, such as the NHHC spectrum, an undiluted, fully labeled sample was utilized. nih.govplos.org
In solid-state NMR, distance restraints are primarily derived from experiments that measure dipolar couplings between nuclei. For Kaliotoxin-1, ¹H/¹H mixing experiments performed under magic-angle spinning (MAS) were the principal source of structural information. nih.govnih.gov These experiments take advantage of the fact that short distances between protons lead to strong dipolar couplings, which can be converted into distance restraints. plos.org
Specifically, a combination of ¹³C,¹³C- and ¹⁵N,¹³C-encoded ¹H/¹H mixing experiments were recorded. plos.orgplos.org Data were collected from three separate 2D CHHC (¹³C-¹H/¹³C-¹H correlation) spectra with ¹H-¹H mixing times of 100 µs, 175 µs, and 250 µs, and one NHHC (¹⁵N-¹H/¹³C-¹H correlation) spectrum with a 100 µs mixing time. nih.govplos.org The use of varying mixing times allows for the detection of correlations corresponding to a range of proton-proton distances.
An iterative, probabilistic assignment algorithm was employed to analyze these spectra, leading to the unambiguous assignment of 260 ¹H-¹H distance correlations. nih.govplos.org These were comprised of:
62 long-range correlations
33 medium-range correlations
165 sequential correlations nih.gov
The final high-resolution solid-state structure of Kaliotoxin-1 was calculated using these 260 distance restraints along with 58 dihedral angle restraints. nih.gov The resulting structural ensemble showed high precision, with a root-mean-square deviation (RMSD) of 0.6 Å for the backbone atoms and 1.3 Å for all heavy atoms. nih.govresearchgate.netnih.gov
Table 2: Comparison of Structural Restraints for Kaliotoxin-1
| Restraint Type | Solution-State NMR | Solid-State NMR | Reference |
| Long-Range | 70 | 62 | nih.gov |
| Medium-Range | 45 | 33 | nih.gov |
| Sequential | 199 | 165 | nih.gov |
| Total Distance Restraints | 314 | 260 | nih.gov |
| Dihedral Angle Restraints | Not specified in detail | 58 | nih.gov |
| Backbone Precision (RMSD) | Not specified | 0.6 Å | nih.govresearchgate.netnih.gov |
| Heavy Atom Precision (RMSD) | Not specified | 1.3 Å | nih.govresearchgate.netnih.gov |
Structural Deviations Compared to Solution Structures
The three-dimensional structure of Kaliotoxin-1 (KTX), specifically the 1-37 fragment, was initially determined in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. rcsb.orgnih.gov These studies revealed that Kaliotoxin-1 possesses the same fundamental sequence of secondary structure elements as homologous scorpion toxins like Charybdotoxin (ChTX). rcsb.orgnih.gov However, a notable distinction is the presence of two proline residues within the region that would typically form an alpha-helix. rcsb.orgnih.govscilit.com The inclusion of these prolines results in a shorter and distorted helical segment. rcsb.orgnih.govscilit.com This distortion manifests as a distinct bend in the alpha-helix and the formation of a 3(10)-helix turn in the final three residues of this segment. rcsb.orgnih.gov Furthermore, the extended structure preceding the helix is longer, which encourages a different packing arrangement of this part of the molecule relative to the other secondary structure elements. rcsb.orgnih.gov
More recent investigations using high-resolution solid-state NMR spectroscopy on a uniformly labeled sample have provided a structure with a coordinate precision of 0.6 Å for the backbone and 1.3 Å for the side-chain heavy atoms. nih.gov Significantly, the structure determined under these solid-state conditions deviates from the previously characterized structure observed in solution. nih.gov This highlights that the conformation of Kaliotoxin-1 can be influenced by its physical state, with differences emerging when comparing the molecule's structure in a crystalline or membrane-like environment to its structure when free in an aqueous solution.
X-ray Crystallography of Kaliotoxin-1 and Its Complexes
Obtaining high-resolution structural data for Kaliotoxin-1 via X-ray crystallography proved challenging for the native L-protein isoform alone. nih.gov However, the application of advanced chemical synthesis and crystallization strategies ultimately enabled the determination of its X-ray structure to atomic resolution. nih.gov
A key strategy employed to overcome the crystallization difficulties of Kaliotoxin-1 was racemic protein crystallography. nih.govucla.edu This technique involves crystallizing a protein from an equimolar mixture of its naturally occurring L-amino acid form (the L-protein) and its mirror-image D-amino acid form (the D-protein). wikipedia.org This approach can increase the probability of forming well-ordered crystals, particularly for proteins that are otherwise recalcitrant to crystallization. nih.govnih.gov
For Kaliotoxin-1, both the D- and L-enantiomers were produced through total chemical synthesis, utilizing a "one-pot" native chemical ligation of three separate synthetic peptide fragments. nih.gov The resulting racemic mixture of D- and L-Kaliotoxin molecules successfully yielded highly ordered crystals suitable for high-resolution X-ray diffraction analysis. nih.govnih.gov
The racemic mixture of D- and L-Kaliotoxin crystallized in the centrosymmetric space group P1. nih.govucla.edu The presence of both enantiomers in the crystal lattice creates a center of symmetry, which simplifies the crystallographic phase problem. This allowed the X-ray structure of Kaliotoxin-1 to be determined by direct methods, a phasing technique that is highly effective for centrosymmetric structures and can be challenging for native L-protein structures alone. nih.govnih.gov The strong scattering from the sulfur atoms within the multiple cysteine residues of the toxin molecule likely aided this process. ucla.edu
The use of racemic protein crystallography yielded crystals that diffracted to an exceptional atomic resolution of 0.95 Å. nih.govucla.edu This level of detail provides a highly precise picture of the atomic coordinates and bonding features within the Kaliotoxin-1 molecule, free from the conformational averaging that can occur in solution-state studies.
Table 1: Crystallographic Data for Racemic Kaliotoxin-1
| Parameter | Value | Source(s) |
|---|---|---|
| Method | Racemic Protein X-ray Crystallography | nih.gov, ucla.edu |
| Space Group | P1 (centrosymmetric) | nih.gov, ucla.edu |
| Resolution | 0.95 Å | nih.gov, ucla.edu |
| Phasing | Direct Methods | nih.gov |
Computational Structural Biology Approaches
Computational methods, particularly homology modeling, have become instrumental in predicting three-dimensional protein structures and studying their interactions when experimental structures are unavailable. mdpi.combioinformation.net These approaches have been applied to investigate how Kaliotoxin-1 interacts with its ion channel targets.
While experimental structures for Kaliotoxin-1 exist, homology modeling has been crucial for studying its complexes with ion channels, for which high-resolution structures can be difficult to obtain. nih.govamegroups.cn In one such study, the interaction between Kaliotoxin-1 and the human Kv1.3 potassium channel was investigated. nih.gov Since the crystal structure of the human Kv1.3 channel was not available, its three-dimensional structure was first generated via homology modeling. nih.gov
This process used the known X-ray crystal structure of the prokaryotic potassium channel KcsA as a template, due to the remarkable conservation of the channel pore structure between prokaryotic and eukaryotic potassium channels. nih.gov The sequence identity between the KcsA template and the Kv1.3 channel was 30.93%. nih.gov The resulting homology model of the Kv1.3 channel was then used in computational docking simulations with the known structure of Kaliotoxin-1 to identify key residues involved in the toxin-channel complex formation and to better understand its binding mechanism. nih.gov
Table 2: Compound and Protein Names Mentioned in this Article
| Name | Type |
|---|---|
| Kaliotoxin-1 (KTX) | Scorpion Toxin |
| Charybdotoxin (ChTX) | Scorpion Toxin |
| Iberiotoxin (B31492) (IbTX) | Scorpion Toxin |
| Noxiustoxin | Scorpion Toxin |
| Margatoxin | Scorpion Toxin |
| Agitoxin-2 | Scorpion Toxin |
| Kv1.3 | Potassium Channel |
| KcsA | Potassium Channel |
Molecular Dynamics Simulations for Toxin-Channel Complex Structures
Molecular dynamics (MD) simulations have emerged as a powerful computational technique to elucidate the dynamic nature of toxin-channel interactions at an atomic level. nih.gov These simulations provide a temporal dimension to the static snapshots offered by experimental structural methods, allowing for the observation of the complete pathway of toxin association and the resulting complex.
All-atom MD simulations have been instrumental in modeling the complex formed between recombinant Kaliotoxin-1 and potassium channels, particularly the Kv1.3 channel, a key target in autoimmune diseases. nih.govnih.gov To overcome the challenges of working with the full mammalian Kv1.3 channel, researchers have often employed a chimeric channel, KcsA-Kv1.3, which incorporates the pore region of Kv1.3 into the more stable bacterial KcsA channel scaffold. nih.gov
These simulations have revealed a mechanism of cooperative, toxin-induced conformational changes within the channel's selectivity filter. nih.gov The binding of KTX-1 is not a simple rigid-body docking event but rather a dynamic process that mutually shapes the toxin and the channel. The simulations indicate that KTX-1 can adopt multiple binding modes, a heterogeneity that may contribute to its high affinity for the KcsA-Kv1.3 channel through entropic stabilization. nih.gov
Analysis of Interaction Interfaces and Conformational Changes
The interaction between Kaliotoxin-1 and potassium channels is a highly specific molecular recognition event. The interface is characterized by a network of interactions involving key residues from both the toxin and the channel.
A critical residue in the interaction of KTX-1 with potassium channels is Lysine (B10760008) 27 (Lys27). mdpi.com This residue is positioned on the toxin's surface in such a way that its side chain can physically occlude the ion conduction pathway by inserting into the channel's selectivity filter. mdpi.com Computational studies have further detailed the interactions at the binding interface, identifying key electrostatic and hydrophobic contacts that stabilize the toxin-channel complex.
| Kaliotoxin-1 Interacting Residues | Potassium Channel (Kv1.3) Interacting Residues | Type of Interaction |
| Lys27 | Pore-lining residues | Electrostatic, Pore Occlusion |
| Arg24 | Acidic residues in the vestibule | Salt Bridge |
| Arg31 | Acidic residues in the vestibule | Salt Bridge |
| Met29 | Hydrophobic residues in the vestibule | Hydrophobic Interaction |
| Tyr36 | Aromatic/hydrophobic residues in the vestibule | Hydrophobic Interaction |
This table presents a summary of key interacting residues and the nature of their interactions based on computational modeling and mutagenesis studies. The specific residues on the Kv1.3 channel can vary depending on the model but generally involve the turret and outer vestibule regions.
The binding of KTX-1 induces significant conformational changes in both the toxin and the channel, a phenomenon that has been elucidated through a combination of solid-state NMR spectroscopy and MD simulations. nih.govnih.gov These studies have challenged the earlier "rigid-docking" models, demonstrating that structural flexibility is a key determinant for the high-affinity and specific interaction. nih.gov
Upon binding, the selectivity filter of the potassium channel undergoes a conformational rearrangement. nih.gov This toxin-induced fit is believed to be structurally and functionally related to the process of C-type inactivation, a native gating mechanism of the channel. nih.gov The binding of KTX-1 appears to stabilize a conformation of the selectivity filter that is non-conductive to potassium ions.
| Structural Element | Conformational Change upon KTX-1 Binding | Method of Observation |
| Kaliotoxin-1 | ||
| Overall Structure | Minor adjustments to optimize fit with the channel vestibule. | Molecular Dynamics Simulations |
| Key Residues (e.g., Lys27) | Orientation of the side chain to optimally block the pore. | Molecular Dynamics Simulations, Mutagenesis |
| Potassium Channel (e.g., Kv1.3) | ||
| Selectivity Filter | Narrowing of the outer pore region. nih.gov | Solid-State NMR, Molecular Dynamics Simulations nih.govnih.gov |
| Turret Region | Local rearrangements to accommodate the toxin. | Molecular Dynamics Simulations |
This table summarizes the observed conformational changes in both Kaliotoxin-1 and the potassium channel upon the formation of their complex.
Molecular and Cellular Mechanism of Action of Kaliotoxin 1
Identification and Characterization of Primary Ion Channel Targets
Kaliotoxin-1 exhibits a distinct pharmacological profile, primarily targeting certain subtypes of voltage-gated potassium channels and, to a lesser extent, some calcium-activated potassium channels. smartox-biotech.comtocris.com
Kaliotoxin-1 is a potent inhibitor of several Shaker-related voltage-gated potassium channels, particularly Kv1.1 and Kv1.3. nih.govmedchemexpress.com Its affinity for these channels, however, varies significantly between subtypes. Studies have shown that KTX-1 potently blocks Kv1.3 and Kv1.1 channels, while its effect on Kv1.2 channels is less pronounced. smartox-biotech.comtocris.com The interaction of KTX-1 with these channels is a critical area of research, as Kv1.3 channels, for example, are key regulators in the function of effector memory T cells, which are implicated in autoimmune disorders. wikipedia.org
The inhibitory concentrations for Kaliotoxin-1 on these channels have been quantified in various studies. For instance, when expressed in Xenopus laevis oocytes, Kv1.3 is blocked with a dissociation constant (Kd) of 0.1 nM, Kv1.1 with a Kd of 1.5 nM, and Kv1.2 with a much higher Kd of 25 nM, indicating lower affinity. smartox-biotech.com Another study reported IC50 values of 0.1 nM for Kv1.3, 1.1 nM for Kv1.1, and 25 nM for Kv1.2 channels. tocris.com A different analog of Kaliotoxin, Aam-KTX, showed a preference for Kv1.3 (EC50 of 1.1 nM) over Kv1.2 (EC50 of 10.4 nM) and was surprisingly ineffective against Kv1.1. nih.gov The affinity of KTX-1 for these channels can be about 10-fold lower when they are expressed in mammalian cells compared to Xenopus oocytes. smartox-biotech.com
| Channel Subtype | Inhibitory Concentration (IC50/Kd) | Expression System | Reference |
|---|---|---|---|
| Kv1.1 | 1.1 nM (IC50) | Not Specified | tocris.com |
| Kv1.1 | 1.5 nM (Kd) | Xenopus laevis oocytes | smartox-biotech.com |
| Kv1.2 | 25 nM (IC50/Kd) | Xenopus laevis oocytes | smartox-biotech.comtocris.com |
| Kv1.3 | 0.1 nM (IC50/Kd) | Xenopus laevis oocytes | smartox-biotech.comtocris.com |
Kaliotoxin-1 was initially characterized as an inhibitor of high-conductance calcium-activated potassium channels (KCa), also known as BK or KCa1.1 channels. smartox-biotech.comnih.gov These channels are crucial regulators of neuronal excitability and smooth muscle tone, activated by both membrane depolarization and increases in intracellular calcium. frontiersin.orgnih.govwikipedia.orgfrontiersin.orgwikipedia.org
Early electrophysiological experiments on neurons from the mollusc Helix pomatia demonstrated that Kaliotoxin-1 specifically suppressed the whole-cell Ca2+-activated K+ current without affecting other currents like the delayed rectifier, fast transient A-current, or L-type Ca2+ currents. smartox-biotech.comnih.gov The interaction with these BK channels was determined to be one-to-one, with a dissociation constant (Kd) of 20 nM. smartox-biotech.comnih.govmedchemexpress.com While some sources describe KTX-1 as a potent inhibitor of BK channels abcam.com, other studies suggest its inhibitory effect on these channels is weak compared to its potent blockade of Kv1 channels. smartox-biotech.com This discrepancy may be related to the specific BK channel splice variants or experimental conditions used.
Electrophysiological Characterization of Channel Blockade
The effects of recombinant Kaliotoxin-1 on its target ion channels are primarily investigated using electrophysiological techniques, which allow for direct measurement of ion channel activity.
The whole-cell patch-clamp technique is a cornerstone for studying the effects of toxins on the total ionic currents of a cell. plymsea.ac.ukscielo.brresearchgate.net In this configuration, the glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured, allowing the pipette solution to dialyze the cell interior and enabling control of the membrane potential. plymsea.ac.ukscielo.br This method has been instrumental in characterizing the action of Kaliotoxin-1. For example, whole-cell recordings in Helix pomatia neurons showed that a 250 nM concentration of KTX-1 specifically and effectively suppressed the Ca2+-activated K+ current. nih.govmedchemexpress.com This technique allows researchers to observe the global effect of the toxin on a specific current type across the entire cell membrane. nih.gov
To understand the molecular details of the blockade, single-channel recordings are employed. This high-resolution patch-clamp method allows for the observation of the activity of individual ion channels. plymsea.ac.uk Single-channel experiments performed on high-conductance KCa channels from Helix neurons and rabbit sympathetic neurons revealed that Kaliotoxin-1 acts exclusively on the outer face of the channel. smartox-biotech.comnih.gov When applied to an excised outside-out patch, KTX-1 induced a characteristic blocking pattern: an initial, transient period of rapid flickering between the open and blocked states (a "fast-flicker block"), followed by a persistent, long-lasting blockade of the channel. nih.gov This detailed view provides insights into the kinetics of the toxin-channel interaction.
To isolate and study the effect of Kaliotoxin-1 on specific channel subtypes without interference from other native channels, heterologous expression systems are widely used. nih.govmdpi.comnih.gov These systems involve introducing the gene for a specific ion channel into a host cell that does not normally express it.
Xenopus laevis oocytes are a common and robust system for expressing ion channels for electrophysiological study. nih.gov Bath application of Kaliotoxin-1 to oocytes expressing different Kv channels has been used to determine the toxin's potency and selectivity, yielding the varying Kd values for Kv1.1, Kv1.2, and Kv1.3 mentioned previously. smartox-biotech.comnih.govfrontiersin.org
Mammalian cell lines, such as Human Embryonic Kidney 293 (HEK 293) cells or COS-7 cells, are also utilized for these functional assays. nih.govuni-ulm.de These systems can provide a cellular environment that more closely resembles that of native mammalian cells. Studies have shown that the affinity of KTX-1 for Kv channels expressed in mammalian cells can be approximately ten times lower than in Xenopus oocytes, highlighting the importance of the expression system in pharmacological characterization. smartox-biotech.com The ability to produce recombinant toxins in systems like E. coli provides the necessary quantity and purity of the peptide for these detailed functional assays. nih.govmdpi.comnih.gov
Molecular Basis of Kaliotoxin-1 Channel Interaction
Kaliotoxin-1 (KTX-1), a potent neurotoxin isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, exerts its effects by interacting with and blocking specific potassium channels. smartox-biotech.com This interaction is a complex process involving a precise molecular interplay between the toxin and the channel protein. Understanding this mechanism at a molecular level is crucial for elucidating the toxin's function and for its potential application as a pharmacological tool.
Pore Occlusion Mechanism
The primary mechanism by which Kaliotoxin-1 inhibits potassium flux is through physical occlusion of the channel pore. wikipedia.orgnih.gov KTX-1 binds to the external vestibule of the potassium channel, effectively plugging the ion conduction pathway and preventing the passage of potassium ions. wikipedia.orgnih.gov This "pore-blocking" mechanism is a common strategy employed by a variety of peptide toxins that target ion channels. nih.govnih.gov The high affinity and specificity of this interaction are dictated by the complementary surfaces of the toxin and the channel's outer mouth. mdpi.com
The toxin molecule positions itself in a way that a critical residue, Lysine (B10760008) 27, is inserted into the selectivity filter of the channel, physically obstructing the ion pathway. wikipedia.orgnih.gov This direct blockage is the fundamental basis for the potent inhibitory effect of Kaliotoxin-1 on target potassium channels such as Kv1.1, Kv1.2, and Kv1.3. smartox-biotech.comtocris.com
Involvement of Specific Toxin Residues (e.g., Lysine 27)
A key feature of the interaction between Kaliotoxin-1 and potassium channels is the crucial role of specific amino acid residues on the toxin. The most critical of these is Lysine 27 (Lys27). wikipedia.orgnih.gov The side chain of this lysine residue protrudes from the toxin's surface and inserts directly into the pore of the potassium channel. wikipedia.orgelifesciences.org This insertion is a pivotal event in the blockade, as the positively charged lysine residue physically occupies the space required for potassium ion transit.
The significance of Lys27 is underscored by mutagenesis studies. When Lys27 is replaced with a neutral amino acid, the blocking potency of the toxin is dramatically reduced. nih.gov This highlights the essential contribution of the long, positively charged side chain of lysine in anchoring the toxin within the channel's pore and physically preventing ion flow. This interaction, where a lysine residue plays a central role in pore occlusion, is a conserved feature among many scorpion toxins that target potassium channels and is often referred to as a "functional dyad" when considered with a nearby aromatic residue. researchgate.netunideb.hu
Conformational Changes in the Channel Selectivity Filter upon Binding
Beyond simple physical blockage, the binding of Kaliotoxin-1 can also induce conformational changes in the selectivity filter of the potassium channel. wikipedia.org The selectivity filter is a highly conserved region within the pore that is responsible for the channel's ability to selectively conduct potassium ions. nih.govmit.edu
Solid-state NMR studies on a chimera of a bacterial potassium channel (KcsA) and the pore loop of Kv1.3 have shown that the binding of Kaliotoxin-1 leads to a narrowing of the outer part of the selectivity filter. tandfonline.com This suggests that the toxin does not simply act as a static plug but actively remodels the channel's structure upon binding. These induced conformational changes could further contribute to the inhibition of ion flow by altering the precise geometry required for efficient potassium ion dehydration and conduction. tandfonline.comresearchgate.net However, it is worth noting that other studies using X-ray crystallography on a different toxin-channel complex did not observe significant structural rearrangements in the channel, suggesting that the extent of conformational change may depend on the specific toxin and channel involved. nih.gov
Voltage-Independence and Voltage-Dependence of Blockade on Different Channel Subtypes
The effect of membrane voltage on the blocking action of Kaliotoxin-1 can vary depending on the specific subtype of potassium channel being targeted. For some channel subtypes, the blockade induced by KTX-1 is largely independent of the membrane potential. nih.gov This implies that the toxin's binding and unbinding rates are not significantly influenced by the electrical field across the membrane.
However, for other channel subtypes, a degree of voltage-dependence has been observed. nih.gov This voltage-dependence can arise if the toxin's binding site is located within the membrane's electric field or if the binding process is coupled to the channel's own voltage-dependent gating transitions. nih.gov For instance, the ability of permeant ions from the intracellular side to influence the dissociation of the externally bound toxin suggests that the binding site is in electrical communication with the permeation pathway. nih.govelifesciences.org The differential voltage-dependence of Kaliotoxin-1 on various Kv channel subtypes highlights the subtle but significant differences in the architecture of their outer vestibules and how they interact with this potent neurotoxin.
Bioengineering and Rational Design of Kaliotoxin 1 Derivatives
Site-Directed Mutagenesis to Probe Structure-Function Relationships
Kaliotoxin-1 is a potent inhibitor of Kv1.1 and Kv1.3 channels but is less effective against Kv1.2 channels. smartox-biotech.com Understanding the molecular basis for this interaction is key to engineering more selective variants. Structural studies and mutagenesis have pinpointed several critical residues and regions.
The three-dimensional structure of KTX reveals a common α/β scaffold, but with notable differences from related toxins like charybdotoxin (B568394). nih.gov The presence of two proline residues in KTX creates a distortion and shortening of the α-helical region. nih.govrcsb.org This structural alteration modifies the accessibility of the highly conserved Lys27 residue, which is known from mutation studies on other toxins to be critically involved in plugging the channel pore. nih.govrcsb.org
Further research has highlighted the importance of the amino acid sequence from residue 26 to 32. Synthetic peptide fragments corresponding to this region, such as KTX(26-32)-amide, were found to compete with the full-length toxin for binding, suggesting this sequence contains a low-affinity binding subsite essential for potassium channel recognition. nih.govcapes.gov.br Additionally, some studies have suggested that residue 34 may also be a key determinant for channel selectivity. smartox-biotech.com
The binding affinity of Kaliotoxin-1 to various potassium channel subtypes has been characterized in several studies, as detailed in the table below.
| Toxin | Channel Subtype | Dissociation Constant (Kd) / IC50 | Source |
| Kaliotoxin-1 | Kv1.1 | 1.5 nM | smartox-biotech.com |
| Kv1.2 | 25 nM | smartox-biotech.com | |
| Kv1.3 | 0.1 nM | smartox-biotech.com | |
| High Conductance KCa | 2-4 nM | latoxan.com | |
| Rat Brain Synaptosomes | 10 pM | latoxan.com |
This table presents the binding affinities of Kaliotoxin-1 for different potassium channel subtypes, illustrating its potent but relatively non-selective profile.
By identifying the key residues responsible for binding and selectivity, researchers can rationally design and engineer modified toxin variants. The goal is often to disrupt interactions with off-target channels while preserving or enhancing binding to the desired target.
A compelling example of this strategy, while not on KTX itself but on the related scorpion toxin MeKTx13-3, demonstrates the power of this approach. MeKTx13-3 is a potent blocker of the Kv1.1 channel. frontiersin.org Through computer modeling, specific contact points between the toxin and different channel isoforms were identified. frontiersin.org For instance, Lys15 on the toxin was found to form a salt bridge with Glu353 on the Kv1.1 channel, an interaction not observed with other channel subtypes. frontiersin.org Based on this modeling, a variant named MeKTx13-3_AAAR was created with four amino acid substitutions. These changes were designed to abolish key interactions with the Kv1.1 and Kv1.2 channels. As predicted, the engineered variant showed significantly decreased activity on Kv1.1 and Kv1.2, effectively converting a selective Kv1.1 ligand into a new, specific Kv1.3 ligand. frontiersin.org This methodology serves as a blueprint for how Kaliotoxin-1 can be re-engineered for greater selectivity.
Design of Chimeric Toxins and Peptide Libraries
Another sophisticated approach to developing new channel blockers is to use the stable structural scaffold of Kaliotoxin-1 as a template for creating vast libraries of new peptides or for constructing chimeras by combining domains from different toxins.
Phage display is a powerful technique where a library of peptide variants is genetically fused to a bacteriophage coat protein, allowing for the rapid screening of billions of different molecules. kent.ac.ukrsc.org The α-KTx family of scorpion toxins, including KTX, provides a robust and evolution-tested scaffold that can tolerate extensive sequence diversity while maintaining its structural integrity. pnas.orgresearchgate.net
To create a highly selective Kv1.3 blocker, a "scaffold-based/target-biased" phage display library was constructed. pnas.orgnih.gov The design was based on the sequences of 31 known or predicted α-KTx toxins. nih.govnih.gov These sequences were aligned and divided into three domains. By combining these domains in a combinatorial fashion, a library with a calculated diversity of 11,220 de novo proteins was generated, all built upon the fundamental α-KTx framework. researchgate.net This library was then screened against the purified target ion channel to isolate binders with the desired specificity. pnas.org
The screening of the α-KTx scaffold library against the human Kv1.3 channel led to the isolation of a novel, synthetic toxin named Mokatoxin-1 (moka1). pnas.orgnih.gov Moka1 is a chimera, with its sequence composed of domains and residues present in different natural toxins, yet it is a unique protein not found in nature. researchgate.net
Mokatoxin-1 proved to be a highly potent and selective blocker of the Kv1.3 channel. nih.gov Unlike its parent scaffold inspiration, KTX, which also blocks Kv1.1 and Kv1.2, moka1 inhibits Kv1.3 at nanomolar concentrations without significantly affecting Kv1.1, Kv1.2, or KCa1.1 channels. pnas.orgnih.gov This remarkable selectivity validates the scaffold-based library design strategy as a powerful method to overcome the limitations of natural toxins and produce highly targeted therapeutic candidates. pnas.orgnih.gov
| Toxin | Target Channel | Selectivity Profile | Source |
| Kaliotoxin-1 | Kv1.3 | Also potently blocks Kv1.1 and Kv1.2 | pnas.orgnih.gov |
| Mokatoxin-1 | Kv1.3 | Highly selective; does not inhibit Kv1.1, Kv1.2, or KCa1.1 at therapeutic concentrations | pnas.orgnih.govnih.gov |
This table compares the selectivity of the parent scaffold toxin, Kaliotoxin-1, with the engineered derivative, Mokatoxin-1, highlighting the successful enhancement of selectivity.
Chemical Synthesis Approaches for Kaliotoxin-1 Analogs
Chemical synthesis provides a direct and versatile route to producing Kaliotoxin-1 and its analogs, offering complete control over the peptide's composition. Initial attempts at chemical synthesis were instrumental in clarifying the toxin's correct primary structure, revealing it to be a 38-residue peptide rather than the initially reported 37. nih.govcapes.gov.br
Solid-phase peptide synthesis (SPPS) is a common method used to build the linear amino acid chain of the toxin. mdpi.com Following synthesis, the peptide must be correctly folded and its disulfide bridges formed to achieve its biologically active three-dimensional conformation. mdpi.com
A significant advantage of chemical synthesis is the ability to incorporate non-natural amino acids or to create specific structural variants that are not accessible through biological expression systems. For example, Native Chemical Ligation (NCL) has been used to synthesize both the natural L-form and the mirror-image D-form of Kaliotoxin. nih.gov The availability of both enantiomers facilitated the production of highly ordered racemic crystals, which was crucial for determining the toxin's high-resolution X-ray structure, a task that proved difficult with only the natural L-protein. nih.gov This demonstrates how chemical synthesis is a vital tool not only for producing analogs but also for advancing the fundamental structural understanding of these complex peptides.
Solid-Phase Peptide Synthesis (SPPS) for Mutants and Analogs
Solid-Phase Peptide Synthesis (SPPS) has been a cornerstone in the production of Kaliotoxin-1 and its analogs, allowing for the systematic substitution of amino acids and the creation of truncated fragments. This methodology facilitates the exploration of the molecular determinants of KTX-1's biological activity.
Initial chemical synthesis efforts focused on producing the full-length toxin and verifying its identity with the native peptide. A study on the synthesis of Kaliotoxin (KTX) revealed that the native toxin is a 38-residue peptide, not a 37-residue one as initially thought, with an additional lysine (B10760008) at the C-terminus. nih.gov The synthetic 38-residue peptide was found to be identical to the natural toxin. nih.gov
Further research has utilized SPPS to create shorter fragments of KTX-1 to identify the minimal sequence required for activity and to develop potential antagonists. The synthesis of fragments such as KTX(25-35)-amide and KTX(26-32)-amide has been reported. nih.gov While these shorter peptides did not exhibit the toxic activity of the full-length peptide, they were capable of competing for binding, suggesting they could act as antagonists to KTX-1's blocking activity. nih.gov This highlights the importance of the (26-32) sequence as a potential low-affinity binding subsite crucial for potassium channel recognition. nih.gov
The biological activities of these synthetic peptides have been characterized, providing insights into their potential as pharmacological tools. A comparison of the activity of the full-length synthetic KTX and its amidated and non-amidated 37-residue counterparts showed comparable activities, with LD50 values in the range of 6-9 pmol/mouse and dissociation constants (Kd) for channel blockage between 2-8 nM. nih.gov
Below is a table summarizing the findings for some synthesized Kaliotoxin-1 analogs:
| Peptide Derivative | Sequence Length | Biological Activity | Reference |
| KTX(1-38) | 38 amino acids | Identical to natural toxin; LD50 of 6-9 pmol/mouse; Kd of 2-8 nM for KCa channel blockage. | nih.gov |
| KTX(1-37) | 37 amino acids | Comparable activity to the natural toxin. | nih.gov |
| KTX(1-37)-amide | 37 amino acids | Comparable activity to the natural toxin. | nih.gov |
| KTX(25-35)-amide | 11 amino acids | No KTX activity, but able to compete in binding assays and antagonize KTX toxicity and blocking activity. | nih.gov |
| KTX(26-32)-amide | 7 amino acids | No KTX activity, but able to compete in binding assays and antagonize KTX toxicity and blocking activity. | nih.gov |
These studies underscore the power of SPPS in the rational design of Kaliotoxin-1 derivatives to probe its mechanism of action.
Native Chemical Ligation Strategies
Native Chemical Ligation (NCL) is a powerful technique that allows for the synthesis of larger peptides and proteins by joining smaller, unprotected peptide fragments. nih.gov This method is particularly useful for producing proteins that are difficult to synthesize by conventional SPPS alone. nih.gov A key application of NCL in the study of Kaliotoxin-1 has been the synthesis of its enantiomers, the D- and L-forms of the peptide.
The synthesis of both D-kaliotoxin and L-kaliotoxin enantiomers was achieved using NCL. nih.gov This was a critical step in facilitating the structural determination of the toxin by X-ray crystallography. nih.gov Crystallization of the L-protein isoform alone proved to be difficult. nih.gov However, the use of a racemic mixture of the L- and D-peptides enhanced the ability to form highly ordered crystals, which is a known advantage of racemic protein crystallography. nih.govnih.gov This approach ultimately enabled the successful X-ray structural determination of Kaliotoxin-1. nih.gov
The general strategy for NCL involves the reaction of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. nih.gov In the context of synthesizing Kaliotoxin-1 enantiomers, this would involve the separate solid-phase synthesis of the constituent peptide fragments in both their L- and D-amino acid forms. These fragments would then be ligated in separate reactions to produce the full-length D- and L-Kaliotoxin-1. The process can be designed as either a sequential or a convergent strategy, where multiple peptide fragments are joined together to form the final protein. nih.gov
Post-Translational Modifications and Their Impact on Function and Stability
Post-translational modifications (PTMs) are covalent processing events that alter the properties of a protein after its translation. For peptide toxins, PTMs can be crucial for their folding, stability, and biological activity. While extensive research on the PTMs of Kaliotoxin-1 is not widely available, studies on related toxins and the synthesis of modified KTX-1 provide insights into their potential impact.
One of the most common PTMs in peptide toxins is C-terminal amidation. nih.gov This modification involves the replacement of the C-terminal carboxyl group with an amide group. C-terminal amidation is known to enhance the stability of peptides against degradation by exopeptidases and can also influence their biological activity. nih.gov In the case of Kaliotoxin, a synthetic KTX(1-37)-amide was produced and its activity was compared to the non-amidated KTX(1-37) and the natural 38-residue KTX. nih.govcapes.gov.br The study found that all three peptides had comparable biological activities, with similar LD50 values and channel blocking affinities. nih.gov This suggests that for Kaliotoxin-1, C-terminal amidation does not significantly alter its primary toxic function, though it may still contribute to its in vivo stability.
Other potential PTMs that are known to occur in scorpion toxins include phosphorylation, glycosylation, and sulfonation. nih.gov While there is no direct evidence of these modifications on native Kaliotoxin-1, their presence on other toxins suggests they could play a role in modulating its function. For instance, phosphorylation can alter the charge and conformation of a peptide, potentially affecting its interaction with the potassium channel. Glycosylation can influence a peptide's solubility, stability, and immunogenicity. The rational design and synthesis of Kaliotoxin-1 derivatives incorporating these PTMs would be a valuable avenue for future research to fully understand their impact on the toxin's function and stability.
Applications of Recombinant Kaliotoxin 1 in Fundamental Biological Research
Use as a Pharmacological Tool for Ion Channel Characterization
Recombinant KTX-1 is a highly selective peptide that primarily targets and blocks certain voltage-gated potassium (Kv) channels, particularly Kv1.1, Kv1.2, and Kv1.3, as well as large-conductance calcium-activated potassium (BK) channels. smartox-biotech.comsigmaaldrich.com This specificity makes it an exceptional pharmacological probe for dissecting the complex roles of these channels in cellular physiology.
Delineation of Ion Channel Subtypes and Their Distribution
The selective nature of recombinant KTX-1 allows researchers to distinguish between different potassium channel subtypes within a cell or tissue. By observing the physiological or electrophysiological effects of KTX-1 application, scientists can infer the presence and functional contribution of its target channels. For instance, the application of 250 nM recombinant Kaliotoxin-1 has been shown to cause reversible inhibition of Kv1.3 channels expressed in Xenopus oocytes, demonstrating its utility in identifying the functional expression of this specific channel subtype. sigmaaldrich.com
This approach is crucial for mapping the distribution of various Kv and BK channel subtypes throughout the nervous system and other tissues. Understanding the precise location of these channels is fundamental to unraveling their specific contributions to cellular processes. The ability of KTX-1 to selectively block these channels has been instrumental in studies aiming to understand the roles of Kv1.1 and Kv1.3 channels in cognitive processes. medchemexpress.com
| Target Channel | Organism/Cell Type | Key Finding | Reference |
| Kv1.3 | Xenopus oocytes | Reversible inhibition by 250 nM recombinant KTX-1. | sigmaaldrich.com |
| Kv1.1, Kv1.3 | Rat | Blockade by KTX-1 improves associative learning. | medchemexpress.com |
| BK-type Ca2+-activated K+ channels | Helix pomatia neurons | Specific suppression of the whole-cell Ca2+-activated K+ current. | researchgate.net |
Probing Ion Permeation and Gating Mechanisms
Recombinant KTX-1 serves as a valuable tool for investigating the fundamental mechanisms of ion permeation and gating in potassium channels. By binding to the outer vestibule of the channel pore, KTX-1 physically occludes the pathway for potassium ions, effectively blocking channel conductance. researchgate.net This blocking action can be used to study the structural and functional aspects of the channel's pore region.
Studies using KTX-1 have provided insights into the toxin-channel interaction. For example, comparisons between the sequences of KTX and Charybdotoxin (B568394) (CTX) have pointed to a specific amino acid sequence (residues 26-33) that may be critical for this interaction. researchgate.net Furthermore, single-channel experiments have revealed that KTX-1 induces a transient period of fast-flicker block followed by a more persistent blockade of high-conductance Ca2+-activated K+ (KCa) channels, and this block is not voltage-dependent. smartox-biotech.comresearchgate.net This lack of voltage dependence in the block suggests a different mechanism of action compared to other toxins like CTX. researchgate.net Such detailed analyses of the blocking kinetics provide crucial information about the conformational changes the channel undergoes during gating and how toxins can modulate these processes.
Development of Fluorescent and Radiolabeled Probes for Channel Localization and Binding Studies
To visualize and quantify the distribution of its target channels, recombinant KTX-1 can be chemically modified to create fluorescent or radiolabeled probes. These modified toxins retain their high binding affinity and specificity, allowing for direct imaging of channel localization on the cell surface and in tissues. nih.gov
Fluorescently labeled KTX-1 can be used in techniques like fluorescence microscopy to visualize the clustering and trafficking of Kv1.1, Kv1.2, and Kv1.3 channels in real-time. Similarly, radiolabeled KTX-1, often using isotopes like Iodine-125, enables quantitative binding assays to determine the density of these channels in different tissues and cellular preparations. nih.gov These probes are instrumental in competitive displacement assays, where they are used to screen for and characterize new, unknown ligands for these important ion channels. nih.gov The development of such probes has significantly advanced our understanding of the subcellular distribution and regulation of potassium channels.
Investigations into Neuronal Excitability and Synaptic Transmission
The strategic location and function of KTX-1-sensitive channels in neurons make this toxin a powerful tool for studying neuronal excitability and the intricate processes of synaptic communication.
Modulating Action Potential Repolarization
Voltage-gated potassium channels are critical for the repolarization phase of the action potential, the rapid return to the resting membrane potential after depolarization. By blocking specific Kv channels, recombinant KTX-1 can alter the shape and duration of the action potential. nih.gov
Specifically, by inhibiting the outflow of potassium ions that normally repolarizes the membrane, KTX-1 can lead to a broadening of the action potential. This effect has been observed in various neuronal preparations. nih.gov The ability to precisely manipulate the repolarization phase with KTX-1 allows researchers to investigate the downstream consequences of altered action potential waveforms on neuronal signaling and plasticity.
Effects on Neurotransmitter Release
The broadening of the action potential caused by KTX-1 has significant implications for neurotransmitter release. A prolonged depolarization at the presynaptic terminal can lead to a greater influx of calcium through voltage-gated calcium channels, which is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. nih.govnih.gov
By modulating the activity of presynaptic Kv1.1 and Kv1.2 channels, which are key regulators of action potential duration in some neurons, KTX-1 can enhance neurotransmitter release. smartox-biotech.com This makes recombinant KTX-1 a valuable pharmacological agent for studying the mechanisms that couple action potential shape to the efficacy of synaptic transmission. These investigations are crucial for understanding the fundamental processes of neural communication and how they are regulated. nih.govmdpi.com
Studies in Immunomodulation and T Cell Physiology
Recombinant Kaliotoxin-1, as a specific blocker of voltage-gated potassium channels, has become a valuable tool in immunological research. Its ability to selectively target channels like Kv1.3, which are pivotal in T lymphocyte function, allows for detailed investigation into the mechanisms of immune response and the potential for therapeutic modulation.
The activation and proliferation of T lymphocytes are fundamental processes in the adaptive immune response, and they are critically dependent on sustained calcium signaling. nih.gov Voltage-gated Kv1.3 potassium channels play an essential role in facilitating this process. nih.govnih.gov When a T cell is activated via its T cell receptor, the cell membrane depolarizes. To maintain the necessary negative membrane potential for a sustained influx of calcium ions through calcium release-activated calcium (CRAC) channels, potassium ions must be extruded from the cell. nih.gov
Kv1.3 channels mediate this crucial potassium efflux, thereby maintaining the electrochemical gradient required for calcium entry. nih.govnih.gov This sustained increase in intracellular calcium activates the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T cells (NFAT). nih.gov Dephosphorylated NFAT can then translocate to the nucleus, where it acts as a transcription factor to initiate the expression of genes required for T cell proliferation and cytokine production, such as Interleukin-2. nih.govnih.gov
Effector memory T (TEM) cells, which are key players in many autoimmune diseases, are particularly reliant on Kv1.3 channels. nih.gov Upon activation, these cells significantly increase their expression of Kv1.3 channels, making them highly susceptible to blockade. nih.gov By inhibiting Kv1.3, recombinant Kaliotoxin-1 can effectively suppress the activation and proliferation of these pathogenic T cells, highlighting the channel's role as a key control point in the immune response. nih.gov
Table 1: Role of Kv1.3 Channels in T Cell Function
| Cellular Process | Role of Kv1.3 Channel | Consequence of Blockade |
|---|---|---|
| T Cell Activation | Maintains negative membrane potential required for sustained Ca2+ influx. nih.govnih.gov | Inhibition of Ca2+ signaling cascade. nih.gov |
| NFAT Pathway | Facilitates Ca2+-dependent activation of calcineurin and NFAT dephosphorylation. nih.gov | Prevention of NFAT translocation to the nucleus. nih.gov |
| Gene Expression | Enables transcription of genes essential for proliferation and cytokine production. nih.govnih.gov | Suppression of Interleukin-2 production and cell proliferation. nih.gov |
| Effector Memory T Cells | Upregulated expression upon activation makes these cells highly dependent on Kv1.3. nih.govjohnshopkins.edu | Selective suppression of TEM cell function. nih.gov |
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis (MS), a T cell-mediated autoimmune disease. nih.govnih.gov Research using this model has provided significant insights into the pathogenic mechanisms of autoimmunity. nih.gov Studies have shown that the inflammatory infiltrates in the central nervous system of both MS patients and EAE models are rich in activated T cells and macrophages. johnshopkins.edu
Crucially, these infiltrating T cells, particularly the disease-causing effector memory T cells, exhibit high expression levels of the Kv1.3 potassium channel. johnshopkins.edu This elevated expression makes the Kv1.3 channel a prime target for investigation. The use of specific Kv1.3 blockers in EAE models allows researchers to probe the role of these channels in the disease process. By observing the effects of the blockade on disease progression, scientists can confirm the importance of Kv1.3-dependent T cells in mediating the autoimmune attack on the central nervous system. nih.govjohnshopkins.edu The suppression of clinical symptoms in EAE animals following the inhibition of these channels underscores the critical role of the Kv1.3-mediated cellular processes in the pathology of autoimmune disorders. nih.gov
Research on Learning and Memory Processes at the Molecular Level
The application of recombinant Kaliotoxin-1 extends into neuroscience, particularly in elucidating the molecular underpinnings of learning and memory. By blocking specific potassium channels (Kv1.1 and Kv1.3) involved in neuronal excitability, Kaliotoxin-1 serves as a pharmacological tool to dissect their contribution to cognitive functions. nih.govpsu.edu
Studies utilizing olfactory associative learning paradigms in rats have demonstrated the significant involvement of Kv1.1 and Kv1.3 channels in cognitive processes. nih.govpsu.edu In these experiments, the administration of Kaliotoxin-1, a specific blocker of these two channels, was found to improve learning and the long-term retrieval of an odor-reward association. nih.govresearchgate.net
When Kaliotoxin-1 was injected before either the acquisition session (learning a new odor-discrimination problem) or the retention session (testing retrieval of learned information), the performance of the animals was enhanced. nih.govpsu.edu This suggests that blocking Kv1.1 or Kv1.3 channels facilitates the cognitive processes involved in both learning and memory recall. nih.govresearchgate.net The research indicated that these effects were not due to an impact on attention but were a direct consequence of the channel blockade on learning mechanisms. nih.gov
Table 2: Effects of Kaliotoxin-1 on Associative Learning in Rats
| Experimental Phase | Effect of Kaliotoxin-1 Administration | Implication |
|---|---|---|
| Acquisition (Learning) | Improved performance in odor-discrimination tasks. nih.govpsu.edu | Facilitates the initial learning process. researchgate.net |
| Consolidation | No significant effect when injected immediately after acquisition. nih.gov | Does not appear to directly enhance information consolidation. researchgate.net |
| Retention (Retrieval) | Improved performance when tested 24 hours later. nih.govpsu.edu | Enhances the retrieval of learned information. nih.gov |
| Long-Term Retrieval | Increased retrieval of an odor-reward association after one month. nih.gov | Positive impact on long-term memory recall. nih.gov |
The enhancement of learning and memory by Kaliotoxin-1 is rooted in its effect on synaptic efficiency. psu.eduresearchgate.net Potassium channels, such as Kv1.1, are crucial for repolarizing the neuronal membrane after an action potential. psu.edu The blockade of these channels by Kaliotoxin-1 increases the duration of the action potential at synaptic terminals. psu.edu
This prolonged depolarization keeps voltage-activated calcium channels open for a longer period, resulting in a greater influx of calcium into the presynaptic terminal. psu.edu The increased intracellular calcium concentration, in turn, leads to a larger-than-normal release of neurotransmitters into the synaptic cleft. psu.edu This enhancement of synaptic transmission is believed to be a fundamental mechanism in mnesic processes. psu.edu Therefore, the improved cognitive performance observed with Kaliotoxin-1 administration is attributed to this increased synaptic efficiency, which strengthens the neural circuits involved in learning and memory. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Kaliotoxin-1 |
| Interleukin-2 |
| Cyclosporine |
| Tacrolimus |
| Myelin Basic Protein (MBP) |
| Ovalbumin |
| 2',3'-cyclic nucleotide 3'-phosphohydrolase (CNPase) |
| Cholesterol |
Comparative Toxinology: Kaliotoxin 1 in the Context of Other Potassium Channel Toxins
Sequence and Structural Homology with Other Scorpion Toxins
Kaliotoxin-1 shares a conserved structural scaffold with several other scorpion toxins, characterized by a compact, stable fold stabilized by three or four disulfide bridges. sigmaaldrich.commdpi.comamegroups.cn This scaffold, often referred to as the cysteine-stabilized α/β (CSα/β) motif, typically consists of a short α-helix packed against a two- or three-stranded antiparallel β-sheet. amegroups.cnportlandpress.com Despite a conserved three-dimensional architecture, variations in the primary amino acid sequence among these toxins lead to significant differences in their pharmacological profiles.
Iberiotoxin (B31492), purified from the venom of the scorpion Buthus tamulus, is another well-characterized potassium channel toxin that shares considerable sequence homology with KTX-1. wikipedia.orgsmartox-biotech.com IbTX is a 37-amino acid peptide with a high degree of sequence identity (68%) to Charybdotoxin (B568394). wikipedia.org Like KTX-1 and ChTX, IbTX adopts the characteristic CSα/β fold. mdpi.com Despite the structural similarities, IbTX displays a more selective pharmacological profile than ChTX, primarily targeting large-conductance calcium-activated potassium (BK) channels. wikipedia.orgsmartox-biotech.comtocris.com
Noxiustoxin, from the venom of the Mexican scorpion Centruroides noxius, is a 39-amino acid peptide that also shares sequence and structural similarities with KTX-1. wikipedia.org NTX exhibits approximately 51% sequence identity with kaliotoxin. wikipedia.org The three-dimensional structure of NTX, determined by NMR, conforms to the typical scorpion toxin fold with an α-helix and a triple-stranded antiparallel β-sheet. wikipedia.org
Margatoxin, isolated from the venom of the Central American bark scorpion Centruroides margaritatus, is a 39-amino acid peptide that shows significant sequence homology with KTX-1 (54% identity) and even higher identity with Noxiustoxin (79%). wikipedia.org Structurally, MgTX is very similar to Charybdotoxin. wikipedia.org
Table 1: Sequence Homology of Kaliotoxin-1 with Other Scorpion Toxins
| Toxin | Homology with Kaliotoxin-1 (%) | Amino Acid Length | Source Organism |
|---|---|---|---|
| Charybdotoxin (ChTX) | High | 37 | Leiurus quinquestriatus hebraeus |
| Iberiotoxin (IbTX) | High | 37 | Buthus tamulus |
| Noxiustoxin (NTX) | 51% | 39 | Centruroides noxius |
| Margatoxin (MgTX) | 54% | 39 | Centruroides margaritatus |
Differential Selectivity and Affinity for Potassium Channel Subtypes
The subtle variations in the amino acid sequences of these homologous toxins translate into significant differences in their selectivity and affinity for various potassium channel subtypes. These channels are a diverse group of ion channels crucial for regulating cellular excitability in various tissues.
Kaliotoxin-1 is a potent blocker of several voltage-gated potassium (Kv) channels, particularly Kv1.1, Kv1.2, and Kv1.3, and also inhibits large-conductance calcium-activated potassium (BK) channels. wikipedia.orgsmartox-biotech.comsigmaaldrich.com A specific analog of Kaliotoxin, Aam-KTX, has shown high selectivity for Kv1.3 and Kv1.2 over Kv1.1. nih.gov
Charybdotoxin, while also a potent blocker of BK channels, exhibits a broader specificity, inhibiting several Kv channel subtypes, including Kv1.2 and Kv1.3, as well as intermediate-conductance calcium-activated potassium (IK) channels. nih.govsmartox-biotech.com
Iberiotoxin is highly selective for BK channels, displaying significantly lower affinity for Kv channels compared to ChTX and KTX-1. wikipedia.orgsmartox-biotech.comtocris.com This selectivity makes IbTX a valuable pharmacological tool for isolating and studying the function of BK channels.
Noxiustoxin blocks both voltage-dependent and calcium-activated potassium channels. wikipedia.org It has been shown to inhibit Kv1.3 channels and maxi-K (BK) channels. nih.gov
Margatoxin is a potent and selective inhibitor of Kv1.3 channels, with significantly higher affinity for this subtype compared to other Kv channels. wikipedia.orgnih.govsmartox-biotech.com However, it has been shown to also inhibit Kv1.2 with similar high affinity, making it a non-selective Kv1.3 inhibitor in that context. nih.gov
Table 2: Comparative Selectivity and Affinity of Scorpion Toxins for Potassium Channel Subtypes
| Toxin | Primary Target(s) | Other Targeted Channels | Reported Affinity (IC50/Kd) |
|---|---|---|---|
| Kaliotoxin-1 (KTX-1) | Kv1.1, Kv1.2, Kv1.3, BK channels | - | Kv1.3 (EC50 ~1.1 nM for Aam-KTX), Kv1.2 (EC50 ~10.4 nM for Aam-KTX) nih.gov |
| Charybdotoxin (ChTX) | BK channels, Kv1.3 | Kv1.2, IK channels | BK channels (Kd ~1 nM), Kv1.3 (IC50 ~2.6 nM) smartox-biotech.com |
| Iberiotoxin (IbTX) | BK channels | - | BK channels (Kd ~1 nM) wikipedia.org |
| Noxiustoxin (NTX) | Kv1.3, BK channels | - | Kv1.3 (Kd ~6 nM) nih.gov |
| Margatoxin (MgTX) | Kv1.3, Kv1.2 | - | Kv1.3 (Kd ~11.7 pM), Kv1.2 (Kd ~6.4 pM) nih.gov |
Evolutionary Aspects of Scorpion Venom Peptides
The remarkable diversity of scorpion venom peptides, including the family to which Kaliotoxin-1 belongs, is a product of millions of years of evolution. nih.gov Scorpion venoms are complex cocktails of bioactive molecules that have evolved primarily for prey capture and defense. researchgate.netmdpi.com The genes encoding these venom peptides are thought to be subject to accelerated evolution, driven by a predator-prey arms race. nih.govresearchgate.net
This rapid evolution has led to the diversification of a limited number of ancestral structural scaffolds, such as the CSα/β fold, into a vast arsenal of toxins with highly specific and potent activities against a wide range of molecular targets, particularly ion channels. portlandpress.comnih.govresearchgate.net The process of gene duplication followed by functional diversification is believed to be a key mechanism in the evolution of new toxin functions. This results in families of homologous toxins, like the one including KTX-1, ChTX, IbTX, NTX, and MgTX, where subtle changes in amino acid sequence lead to distinct pharmacological properties.
The study of the evolutionary relationships between these toxins, often through phylogenetic analysis of their gene sequences, provides a framework for understanding how novel toxin functions arise and how venom composition is shaped by ecological pressures. nih.govresearchgate.net This evolutionary perspective not only illuminates the natural history of these fascinating creatures but also provides a roadmap for the discovery and design of novel peptide-based therapeutics.
Future Directions and Emerging Research Avenues for Recombinant Kaliotoxin 1
Development of Novel Kaliotoxin-1-Based Ligands with Enhanced Specificity
A significant challenge with native Kaliotoxin-1 is its suboptimal specificity; while it potently blocks the Kv1.3 channel, a key target for modulating immune responses, it also inhibits Kv1.1 and Kv1.2 channels. nih.gov This cross-reactivity can lead to undesirable side effects, limiting its therapeutic potential. nih.gov To overcome this, researchers are using the α-KTx scaffold of Kaliotoxin-1 as a template to engineer novel peptide ligands with enhanced specificity.
A prominent strategy involves the use of phage display libraries. nih.govresearchgate.net In this approach, a vast library of toxin variants is generated based on the structural framework of KTX and other related scorpion toxins. nih.gov These variants are then screened against a specific target, such as the human Kv1.3 channel, to isolate binders with high affinity and selectivity. nih.gov
A successful example of this strategy is the development of Mokatoxin-1 (moka1). nih.gov By creating a phage display library of over 11,000 de novo proteins designed on the α-KTx scaffold, researchers isolated moka1, a synthetic toxin that potently blocks Kv1.3 at nanomolar concentrations. nih.govresearchgate.net Crucially, moka1 exhibits over 1,000-fold less potency for Kv1.1 and has minimal effect on Kv1.2, demonstrating a vastly improved specificity profile compared to the parent KTX. nih.govresearchgate.net This enhanced selectivity allows moka1 to suppress T-cell cytokine secretion without the cross-reactive effects seen with KTX. nih.gov Such scaffold-based, target-biased design strategies represent a powerful method for producing highly selective toxins for research and therapeutic development. nih.gov
Table 1: Comparative Inhibition of Potassium Channels by Kaliotoxin-1 (KTX) and Mokatoxin-1 (moka1)
| Toxin | Target Channel | Inhibition (IC₅₀ or Kᵢ) | Fold Selectivity for Kv1.3 |
|---|---|---|---|
| Kaliotoxin-1 (KTX) | Kv1.3 | Nanomolar | Low |
| Kv1.1 | Nanomolar | Low | |
| Kv1.2 | Nanomolar | Low | |
| Mokatoxin-1 (moka1) | Kv1.3 | 1 nM | >1,000-fold vs. Kv1.1 |
| Kv1.1 | >1 µM | ||
| Kv1.2 | ~620 nM |
Data derived from studies on channels expressed in Xenopus laevis oocytes. nih.govresearchgate.net
Integration with Advanced Imaging Techniques for Spatiotemporal Studies of Ion Channels
Understanding the precise location and dynamics of ion channels within cellular and subcellular compartments is crucial for elucidating their physiological roles. Recombinant technology allows for the site-specific incorporation of fluorescent probes or radioactive labels into the Kaliotoxin-1 structure. nih.gov These modified toxins can then be used as high-affinity molecular probes in advanced imaging techniques. nih.gov
Fluorescently-labeled recombinant KTX variants can be used to visualize the distribution of specific potassium channel subtypes, like Kv1.3, on the surface of cells such as T-lymphocytes. nih.gov Techniques like confocal microscopy and total internal reflection fluorescence (TIRF) microscopy can track the movement and clustering of these channels in real-time, providing insights into processes like immune synapse formation. Radiolabeled toxins have historically been instrumental in mapping the expression and distribution of various K-channel isoforms across different cell types. nih.gov The application of recombinant, labeled Kaliotoxin-1 and its derivatives continues this line of research, enabling quantitative binding assays and autoradiography in tissues to map channel distribution with high precision. nih.gov
Structural Studies of Kaliotoxin-1 in Complex with Different Channel Isoforms
A deep understanding of the molecular interactions between Kaliotoxin-1 and its target channels is fundamental for rational drug design. High-resolution structural studies, such as those using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can reveal the precise orientation of the toxin in the channel's outer vestibule and identify the key residues governing binding affinity and specificity. nih.govnih.gov
NMR studies have shown that KTX possesses the characteristic α/β scaffold of related scorpion toxins but with a shorter, distorted helical region due to the presence of proline residues. nih.gov This structural nuance affects the accessibility of Lysine-27, a critical residue for channel pore occlusion, and helps explain its binding characteristics. nih.gov The structure of engineered ligands like moka1 has also been solved, revealing a unique interaction surface that rationalizes its high specificity for Kv1.3. nih.govresearchgate.net
A significant challenge in structural biology is obtaining high-quality crystals of protein complexes. One innovative approach has been the synthesis of both D- and L-enantiomers of Kaliotoxin to produce highly ordered racemic crystals, which proved easier to crystallize than the native L-protein alone and facilitated X-ray structural determination. nih.gov Future research will focus on co-crystallizing recombinant KTX variants with different Kv channel isoforms (e.g., Kv1.1, Kv1.2, Kv1.3) to directly visualize the structural basis of their differential affinities.
Exploration of Kaliotoxin-1 as a Template for Mechanistic Studies in Channelopathies
Channelopathies are diseases caused by mutations in ion channel genes that alter channel function. nih.gov Because of their high affinity and selectivity, scorpion toxins like Kaliotoxin-1 are invaluable tools for studying the structure-function relationships of ion channels and the pathological consequences of their dysfunction. nih.gov
Recombinant KTX and its engineered, highly specific analogues can be used as molecular probes to investigate how disease-causing mutations affect channel properties. For example, by applying a highly specific Kv1.3 blocker derived from KTX to cells expressing a mutated form of the channel, researchers can dissect the functional impact of that specific mutation on cellular excitability or signaling pathways. This approach can help establish a direct link between a specific channel dysfunction and the pathophysiology of diseases ranging from autoimmune disorders to certain types of cancer. nih.govmdpi.com
Expanding Recombinant Expression Technologies for Large-Scale Production of Modified Toxins
The limited availability of toxins from natural venom is a major bottleneck for research and development. mdpi.com While chemical synthesis is a viable alternative, it can be complex and costly for larger peptides like KTX. mdpi.com Recombinant DNA technology offers a cost-effective and scalable solution for producing these valuable peptides. nih.govmdpi.com
Various expression systems are utilized, each with distinct advantages and disadvantages.
Escherichia coli : A well-established system, though recombinant toxins can sometimes accumulate as misfolded inclusion bodies in the cytoplasm, requiring complex refolding procedures. mdpi.com
Pichia pastoris : This yeast expression system is highly effective for secreting correctly folded and disulfide-bonded toxins, often resulting in significantly higher yields compared to bacterial systems. mdpi.com For instance, yields for some toxins have been reported to be 10- to 18-fold higher in P. pastoris than in E. coli. mdpi.com
Insect and Mammalian Cells : These systems can provide complex post-translational modifications but are generally more expensive and result in lower yields. mdpi.com
Silkworm Bioreactors : An emerging technology involves using genetically transformed silkworms to produce recombinant proteins in their silk glands. nih.gov This system holds promise for cost-effective, large-scale production, with demonstrated high yields for other proteins. nih.gov
Current research focuses on optimizing these expression systems to increase the yield of modified and chimeric toxins, reduce production costs, and improve the efficiency of incorporating non-native amino acids to create novel functionalities. nih.gov
Table 2: Comparison of Expression Systems for Recombinant Toxin Production
| Expression System | Primary Advantage(s) | Primary Disadvantage(s) | Typical Yield |
|---|---|---|---|
| Escherichia coli | Well-established, rapid growth | Misfolding, inclusion bodies, low yield for complex toxins | Low to Moderate |
| Pichia pastoris | High-yield secretion, proper folding | Slower growth than bacteria | Moderate to High |
| Insect/Mammalian Cells | Complex protein modifications | Expensive, complex culture, low yield | Very Low to Low |
| Silkworm Bioreactor | Potentially high yield, cost-effective | Emerging technology, longer development cycle | Potentially High |
Yields are generalized and highly dependent on the specific toxin being expressed. mdpi.comnih.gov
Q & A
Q. How should researchers address batch-to-batch variability in recombinant Kaliotoxin-1 activity?
- Answer : Implement quality control (QC) metrics:
- Activity normalization : Use internal standards (e.g., synthetic Kaliotoxin-1) in electrophysiology assays.
- Stability testing : Accelerated degradation studies (e.g., 4°C vs. −80°C storage) with activity tracking.
- Metadata tracking : Link batch numbers to fermentation parameters (e.g., harvest time, lysis efficiency) in a relational database .
Methodological Resources
- Data Presentation : Follow IUPAC guidelines for compound naming and SI unit formatting (e.g., "T/K" for temperature) .
- Conflict Resolution : Use PRISMA frameworks for systematic reviews of contradictory data .
- Ethical Compliance : Reference institutional biosafety committees (IBC) and ABSA guidelines for toxin handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
